5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid
Overview
Description
5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid is the Macrophage colony-stimulating factor 1 receptor . This receptor plays a crucial role in the survival, proliferation, and differentiation of hematopoietic progenitor cells .
Biochemical Pathways
The compound’s interaction with the Macrophage colony-stimulating factor 1 receptor suggests it may influence hematopoietic progenitor cell pathways .
Result of Action
Given its target, it is plausible that the compound influences the survival, proliferation, and differentiation of hematopoietic progenitor cells .
Biological Activity
5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly for neurological disorders. Its unique structure, featuring a furan ring and a piperidine moiety, contributes to its biological activity and pharmacological properties. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO3, with a molecular weight of 223.27 g/mol. The compound's structure includes:
- Furan Ring : Contributes to aromatic properties.
- Piperidine Moiety : Enhances the ability to penetrate the blood-brain barrier.
- Carboxylic Acid Group : Increases reactivity and solubility in biological systems.
Synthesis Methods
Synthesis of this compound typically involves multi-step organic reactions. These methods aim for high purity and yield, essential for subsequent biological testing. The synthesis can include:
- Formation of the furan ring.
- Introduction of the piperidine moiety.
- Carboxylation to produce the final compound.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor in various neurotransmitter pathways. Key findings include:
- Neuropharmacological Potential : The compound may influence mood regulation and cognitive function due to its interaction with neurotransmitter systems.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuropharmacological Studies : Research has shown that compounds similar to this compound can modulate neurotransmitter levels, suggesting a role in treating mood disorders.
- Anticancer Research : Investigations into related compounds have demonstrated significant anticancer activity through apoptosis induction in cancer cell lines. For instance, compounds structurally related to furan derivatives have shown promise in inhibiting tumor growth in vivo .
- Mechanistic Studies : Studies exploring the interaction of this compound with specific receptors or enzymes are ongoing, aiming to elucidate its precise mechanisms of action within biological systems .
Comparative Analysis with Similar Compounds
Comparative studies highlight how structural variations influence biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Methylfuran-2-carboxylic acid | Furan ring with a methyl group | Lacks piperidine moiety; simpler structure |
5-(Dimethylamino)methylfuran-2-carboxylic acid | Furan ring with dimethylamino group | More basic due to dimethylamino functionality |
5-(Piperidin-1-yl)methylfuran-2-carboxylic acid | Similar piperidine attachment | Variation in piperidine structure affects activity |
This comparison illustrates how modifications can significantly alter pharmacological profiles, making this compound a unique candidate for further exploration.
Properties
IUPAC Name |
5-[(4-methylpiperidin-1-yl)methyl]furan-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9-4-6-13(7-5-9)8-10-2-3-11(16-10)12(14)15/h2-3,9H,4-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBKTCULMQMPMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424609 | |
Record name | 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883543-32-6 | |
Record name | 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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